Salicylcurcumin

Description

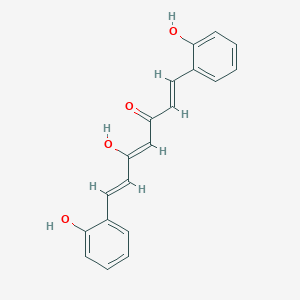

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTJEXHNRBHKKK-QHVQDVIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Salicylcurcumin: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylcurcumin, a synthetic derivative of the natural polyphenol curcumin, has emerged as a promising compound in the field of drug discovery. By combining the structural features of curcumin, known for its broad-spectrum biological activities, with salicylic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), this compound offers the potential for enhanced therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of this compound, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols, data summaries, and visualizations of key pathways are presented to facilitate further research and development.

Synthesis of this compound

The synthesis of this compound, specifically the curcumin salicylic acid monoester, is achieved through an esterification reaction between curcumin and salicylic acid. This process typically involves the use of a dehydrating agent and a catalyst in an anhydrous organic solvent.

Experimental Protocol: Synthesis of Curcumin Salicylic Acid Monoester

Materials:

-

Curcumin

-

Salicylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve curcumin in anhydrous dichloromethane.

-

Add salicylic acid and a catalytic amount of DMAP to the solution.

-

Slowly add a solution of the dehydrating agent (DCC or EDC·HCl) in dichloromethane to the reaction mixture.

-

Allow the esterification reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct formed from the dehydrating agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain the pure curcumin salicylic acid monoester.[1]

A similar, though distinct, compound, a spiroborate ester of curcumin with salicylic acid, has also been synthesized by refluxing curcumin, boric acid, and salicylic acid in toluene.[2]

Experimental Workflow for Synthesis and Purification

Characterization of this compound

The structural integrity and purity of synthesized this compound are confirmed using various analytical techniques. While specific data for the simple monoester is not extensively published, the characterization of a related spiroborate ester provides valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound. The spectra would confirm the presence of both the curcumin and salicylic acid moieties and the formation of the ester linkage.

Table 1: Predicted and Analogous NMR Spectral Data

| Nucleus | Predicted Chemical Shifts (ppm) for this compound | ¹H and ¹³C NMR Data for a Spiroborate Ester of Curcumin with Salicylic Acid[2] |

| ¹H NMR | Protons of the curcumin backbone (alkene and methoxy groups), aromatic protons from both curcumin and salicylate moieties. | Aromatic protons, methoxy protons (3.8 ppm), and protons of the heptadienone chain. |

| ¹³C NMR | Carbonyl carbons of the ester and ketone groups, aromatic carbons, and carbons of the aliphatic chain. | Signals corresponding to the carbons of the curcumin and salicylic acid structures, including carbonyl and aromatic carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the successful synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this purpose.

Table 2: Typical HPLC Parameters for Curcuminoid Analysis

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (often with a small amount of acid like formic or acetic acid for better peak shape). |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | UV-Vis detection at a wavelength where curcuminoids absorb strongly (around 420-430 nm). |

Biological Activity and Mechanism of Action

This compound is anticipated to exhibit a synergistic or enhanced biological profile compared to its parent compounds, curcumin and salicylic acid. The primary areas of investigation are its anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Derivatives of curcumin containing NSAIDs, such as salicylic acid, have demonstrated potent anti-inflammatory effects. These conjugates have been shown to suppress the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4]

The primary mechanism underlying this anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound is expected to block the phosphorylation of IκBα, which in turn prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[3] This inhibition leads to a downstream reduction in the expression of NF-κB target genes that encode for inflammatory mediators.

Signaling Pathway of NF-κB Inhibition by this compound

References

- 1. CN102649750A - Curcumin salicylic acid monoester and synthesis method thereof and application curcumin salicylic acid monoester to anti-tumor and anti-inflammatory aspects - Google Patents [patents.google.com]

- 2. Kinetic Analysis of Thermal and Hydrolytic Decomposition of Spiroborate Ester of Curcumin with Salicylic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 3. Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment [mdpi.com]

- 4. researchgate.net [researchgate.net]

In-Silico Modeling of Salicylcurcumin Bioactivity: A Technical Guide

Introduction

Salicylcurcumin, a synthetic analog of curcumin, holds significant therapeutic promise, building upon the well-documented anti-inflammatory, antioxidant, and anti-cancer properties of its natural precursor.[1][2] Curcumin's clinical application, however, is often hampered by poor bioavailability and rapid metabolism.[3][4] The development of analogs like this compound aims to overcome these pharmacokinetic limitations while retaining or enhancing bioactivity. In-silico modeling, or computer-aided drug design (CADD), offers a powerful, cost-effective, and rapid approach to predict and analyze the bioactivity of such novel compounds before committing to extensive laboratory experiments.[5][6][7]

This technical guide provides a comprehensive overview of the core in-silico methodologies used to model and predict the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents. The protocols and data presented are based on established computational studies of curcumin and its derivatives, providing a robust framework for the investigation of this compound.

Section 1: General In-Silico Drug Discovery Workflow

The computational evaluation of a novel compound like this compound follows a structured workflow. This process begins with defining the therapeutic target and proceeds through various stages of simulation and analysis to predict the compound's efficacy and safety profile. The primary stages include target identification, molecular docking to predict binding affinity, molecular dynamics to assess complex stability, and ADMET prediction to evaluate pharmacokinetics.[5][8]

Section 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy score.[9] This technique is crucial for identifying potential biological targets and understanding the molecular basis of inhibition.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking this compound to a target protein, based on common procedures for curcumin analogs.[10][11][12]

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKQ; AKT1, PDB ID: 1MV5) from the Protein Data Bank (PDB).[13][14]

-

Using software like BIOVIA Discovery Studio or AutoDockTools, remove water molecules and any co-crystallized ligands from the protein structure.[15][16]

-

Add polar hydrogen atoms and assign Kollman charges to the receptor. Save the prepared protein file in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 2D structure of this compound using software like ChemDraw.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94 in Avogadro software.[17]

-

Save the optimized ligand structure in PDBQT format, defining the rotatable bonds.

-

-

Grid Box Generation:

-

Define the docking search space (grid box) around the active site of the receptor. The grid coordinates are determined based on the position of the original co-crystallized ligand or by using active site prediction servers.[11][12]

-

Set grid dimensions to encompass the entire binding pocket, typically around 60 × 60 × 60 Å points with a spacing of 0.375 Å.[10]

-

-

Docking Simulation:

-

Perform the docking using AutoDock Vina. The Lamarckian Genetic Algorithm (LGA) is commonly employed.[10][16]

-

Set the number of docking runs (e.g., 10-100) and an exhaustiveness value (e.g., 10) to ensure a thorough search of the conformational space.[11]

-

The program will output multiple binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

-

-

Post-Docking Analysis:

-

Analyze the pose with the lowest binding energy.

-

Visualize the protein-ligand complex using tools like PyMOL or LigPlot+ to identify key interactions such as hydrogen bonds and hydrophobic contacts with active site residues.[11]

-

Quantitative Data: Binding Affinities of Curcumin Analogs

The following table summarizes reported binding energies for curcumin and its analogs against various cancer and inflammation-related protein targets. These values serve as a benchmark for evaluating the predicted binding affinity of this compound. Lower (more negative) binding energy values indicate a stronger, more stable interaction.

| Compound/Analog | Target Protein | Binding Energy (kcal/mol) | Reference |

| Curcumin Analog | Cyclooxygenase-2 (COX-2) | -8.2 | [9] |

| Curcumin Analog | Cyclooxygenase-2 (COX-2) | -7.6 | [9] |

| Curcumin Analog | Cyclooxygenase-2 (COX-2) | -7.5 | [9] |

| Curcumin | Cyclin-Dependent Kinase 2 (CDK2) | -7.80 | [18] |

| Kurkumod 23 (Analog) | Cyclin-Dependent Kinase 2 (CDK2) | -9.15 | [18] |

| Kurkumod 24 (Analog) | Cyclin-Dependent Kinase 2 (CDK2) | -9.36 | [18] |

| Curcumin Analog (S5) | ALK5 (TGFβR-I) | > -10.0 | [11] |

| Curcumin Analog (S6) | ALK5 (TGFβR-I) | > -10.0 | [11] |

| Curcumin Hybrid (SV09) | Pseudomonas aeruginosa MvfR | -9.7 | [17] |

| Curcumin Hybrid (SV15) | Tyrosyl-tRNA synthetase | -9.01 | [17] |

| Demethoxycurcumin | Glycogen Synthase Kinase 3-β (GSK3-β) | -35.5336 | [15] |

| Curcumin | Glycogen Synthase Kinase 3-β (GSK3-β) | -40.9219 | [15] |

| Designed Compound (MKS50) | Akt1 | -7.175 | [19] |

Section 3: ADMET Prediction

ADMET analysis involves the computational prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties are critical for determining a molecule's drug-likeness and potential for clinical success.[6][14][20]

Experimental Protocol: ADMET and Drug-Likeness Screening

This protocol describes the use of web-based tools for rapid ADMET prediction.[14][20][21]

-

Ligand Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

-

Web Server Submission:

-

Parameter Analysis:

-

Physicochemical Properties: Evaluate properties like molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD) and acceptors (HBA).

-

Drug-Likeness Rules: Assess compliance with filters like Lipinski's Rule of Five, Ghose, Veber, and Muegge rules.[20] Lipinski's rules are widely used to predict oral bioavailability, stating a compound should have: MW < 500 Da, LogP < 5, HBD < 5, and HBA < 10.[21]

-

Pharmacokinetics: Predict key parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, and metabolism by Cytochrome P450 (CYP) enzymes.[3]

-

Toxicity: Predict potential toxicity risks, including AMES toxicity (mutagenicity), hepatotoxicity, and carcinogenicity.[21][22]

-

Quantitative Data: Predicted ADMET Properties of Curcuminoids

This table presents a summary of predicted ADMET properties for curcumin and its natural derivatives, providing a baseline for assessing this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations | Predicted Human Intestinal Absorption (%) | AMES Toxicity |

| Curcumin | 368.38 | 3.29 | 2 | 6 | 0 | High | Non-toxic |

| Demethoxycurcumin | 338.35 | 3.01 | 2 | 5 | 0 | High | Non-toxic |

| Bisdemethoxycurcumin | 308.33 | 2.73 | 2 | 4 | 0 | High | Non-toxic |

| Note: Data synthesized from principles described in sources[21] and[20]. Specific values are illustrative based on typical computational predictions. |

Section 4: Key Signaling Pathway Analysis

Curcumin is known to modulate multiple signaling pathways critical to cancer and inflammation, including PI3K/Akt, MAPK, and STAT3.[1][23][24] In-silico analysis helps to hypothesize how this compound might interact with key proteins within these cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Curcumin has been shown to inhibit this pathway, and molecular docking can be used to predict if this compound binds to key kinases like AKT1.[19][25]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. Curcumin is a known inhibitor of STAT3 activation.[24]

Section 5: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of binding, MD simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time.[17] This step is crucial for validating the docking poses and confirming the stability of key interactions.

Experimental Protocol: MD Simulation using GROMACS/Desmond

This protocol provides a general workflow for MD simulations.[15][17][26]

-

System Preparation:

-

Use the best-ranked docked complex of this compound and the target protein from the molecular docking step.

-

Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model (e.g., TIP3P).

-

Neutralize the system's overall charge by adding counter-ions (e.g., Na+ or Cl-).

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the structure.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

Subsequently, equilibrate the system's pressure under the NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system reaches the correct density.

-

-

Production Run:

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to confirm their stability.

-

Conclusion

The in-silico modeling pipeline—encompassing molecular docking, ADMET prediction, pathway analysis, and molecular dynamics simulations—provides a robust and multifaceted framework for evaluating the bioactivity of this compound. By leveraging computational tools, researchers can efficiently predict binding affinities, assess drug-likeness, and generate mechanistic hypotheses regarding its mode of action. The quantitative data and detailed protocols presented in this guide, derived from extensive studies on curcumin and its analogs, offer a clear path for the computational investigation of this compound. These in-silico findings are invaluable for prioritizing experimental resources and guiding the rational design of future in vitro and in vivo studies, ultimately accelerating the journey of this compound from a promising molecule to a potential therapeutic agent.

References

- 1. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights of structural activity relationship of curcumin and correlating their efficacy in anticancer studies with some other similar molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. in-silico-pharmacokinetics-study-of-2-5-dibenzylidenecyclopentanone-analogs-as-mono-ketone-versions-of-curcumin - Ask this paper | Bohrium [bohrium.com]

- 4. Solid-phase synthesis of curcumin mimics and their anticancer activity against human pancreatic, prostate, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 7. benthamscience.com [benthamscience.com]

- 8. In Silico Workflow for the Discovery of Natural Products Activating the G Protein-Coupled Bile Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking-based virtual screening and computational investigations of biomolecules (curcumin analogs) as potential lead inhibitors for SARS-CoV-2 papain-like protease [pharmacia.pensoft.net]

- 11. Molecular docking analysis of curcumin analogues against kinase domain of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. turkjps.org [turkjps.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nanobioletters.com [nanobioletters.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. turkjps.org [turkjps.org]

- 19. researchgate.net [researchgate.net]

- 20. jchr.org [jchr.org]

- 21. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 22. researchgate.net [researchgate.net]

- 23. In Silico Design and Computational Elucidation of Hypothetical Resveratrol-Curcumin Hybrids as Potential Cancer Pathway Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Design and various in silico studies of the novel curcumin derivatives as potential candidates against COVID-19 -associated main enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In silico approach towards the identification of potential inhibitors from Curcuma amada Roxb against H. pylori: ADMET screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Early-Stage Research on Salicylcurcumin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of early-stage research on salicylcurcumin derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and an understanding of the key signaling pathways involved in the therapeutic potential of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, specifically the curcumin salicylic acid monoester, involves an esterification reaction. This process aims to enhance the therapeutic properties of curcumin by combining it with salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).

Experimental Protocol: Synthesis of Curcumin Salicylic Acid Monoester

This protocol is based on the method described in patent CN102649750A[1].

Materials:

-

Curcumin

-

Salicylic acid

-

Anhydrous dichloromethane (CH₂Cl₂)

-

N,N-4-dimethylaminopyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Column chromatography apparatus

-

Silica gel

Procedure:

-

Dissolve curcumin in anhydrous dichloromethane.

-

Add salicylic acid and a catalytic amount of DMAP to the solution.

-

Slowly add a solution of the dehydrating agent (DCC or EDC·HCl) in dichloromethane to the reaction mixture.

-

Allow the esterification reaction to proceed. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure curcumin salicylic acid monoester.

Biological Activity and Data Presentation

This compound derivatives have demonstrated promising anti-tumor and anti-inflammatory activities. The conjugation of curcumin with salicylic acid aims to improve the bioavailability and efficacy of curcumin.

Anticancer Activity

The curcumin salicylic acid monoester has shown inhibitory effects on a wide range of cancer cell lines, including leukemia, lymphoma, gastric cancer, colon cancer, liver cancer, pancreatic cancer, breast cancer, nasopharyngeal cancer, cervical cancer, melanoma, and multiple myeloma cells[1]. While the patent asserts that the efficacy of the monoester is superior to that of curcumin without increased toxicity, specific quantitative data such as IC50 values are not provided in the available abstract[1].

Research on similar aspirin-curcumin mimic conjugates, however, provides quantitative insights into their anticancer potential.

| Compound | Cell Line | IC50 (µM) | Reference |

| Aspirin-Curcumin Mimic 1 | A431 (squamous skin cancer) | > 5-Fluorouracil | --INVALID-LINK-- |

| Aspirin-Curcumin Mimic 2 | HCT116 (colon cancer) | More potent than Sunitinib | --INVALID-LINK-- |

| Aspirin-Curcumin Mimic 3 | MCF7 (breast cancer) | More potent than 5-Fluorouracil | --INVALID-LINK-- |

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described in patent CN102649750A[1].

Materials:

-

Cancer cell lines in logarithmic growth phase

-

RPMI 1640 culture medium supplemented with 10% fetal calf serum, 100 IU/ml penicillin, and 100 μg/ml streptomycin

-

96-well culture plates

-

This compound derivative stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the tumor cells in 96-well plates at a density of 1×10⁵ cells/ml for suspension cells or 4×10⁴ cells/ml for adherent cells, in a volume of 190 μL per well.

-

For adherent cells, allow them to attach to the plate.

-

Add 10 μL of different concentrations of the this compound derivative to the wells to achieve final concentrations ranging from 1 to 100 μmol/L. Each concentration should be tested in triplicate.

-

Include a control group with an equivalent volume of culture medium containing 0.5% DMSO.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.

-

Centrifuge the plates and discard the supernatant.

-

Add 150 μL of DMSO to each well and shake on a microplate shaker for 10 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the inhibition rate using the formula: Inhibition Rate = (1 - (OD of experimental group / OD of control group)) × 100%.

-

Plot the inhibition rate against the drug concentration to obtain a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using linear regression analysis.

Signaling Pathway Modulation

Early research indicates that this compound derivatives likely modulate key signaling pathways implicated in cancer and inflammation, primarily through the mechanisms inherited from their parent compounds, curcumin and salicylic acid.

NF-κB Signaling Pathway

Curcumin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer progression. Salicylates also exert their anti-inflammatory effects through the inhibition of NF-κB. Therefore, this compound derivatives are expected to be potent inhibitors of this pathway.

Experimental Protocol: NF-κB Activity Assay

A common method to assess NF-κB activity is through a reporter gene assay.

Procedure:

-

Culture cancer cells and seed them in appropriate plates.

-

Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with various concentrations of the this compound derivative.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

A decrease in reporter gene activity in the presence of the this compound derivative indicates inhibition of the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Wnt/β-catenin Signaling Pathway

Curcumin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation[2][3]. The effect of this compound derivatives on this pathway is an active area of research.

Experimental Protocol: Wnt/β-catenin Signaling Assay

The activity of the Wnt/β-catenin pathway can be assessed by measuring the levels of key proteins in the pathway.

Procedure:

-

Treat cancer cells with different concentrations of the this compound derivative.

-

After treatment, lyse the cells and extract the proteins.

-

Perform Western blot analysis to determine the protein levels of β-catenin, p-GSK3β (Ser9), c-Myc, and Cyclin D1.

-

A decrease in the levels of β-catenin, p-GSK3β (Ser9), c-Myc, and Cyclin D1 would indicate inhibition of the Wnt/β-catenin pathway.

Caption: Postulated inhibition of the Wnt/β-catenin pathway by this compound derivatives.

Conclusion

Early-stage research on this compound derivatives indicates their potential as valuable therapeutic agents, particularly in the fields of oncology and inflammation. The synthesis of these hybrid molecules leverages the established biological activities of both curcumin and salicylic acid. While preliminary data on their anticancer and anti-inflammatory effects are promising, further in-depth studies are required to fully elucidate their mechanisms of action, establish comprehensive quantitative structure-activity relationships, and optimize their pharmacokinetic profiles for potential clinical development. This guide provides a foundational framework for researchers to design and execute further investigations into this promising class of compounds.

References

- 1. CN102649750A - Curcumin salicylic acid monoester and synthesis method thereof and application curcumin salicylic acid monoester to anti-tumor and anti-inflammatory aspects - Google Patents [patents.google.com]

- 2. Frontiers | Curcumin Suppresses the Colon Cancer Proliferation by Inhibiting Wnt/β-Catenin Pathways via miR-130a [frontiersin.org]

- 3. europeanreview.org [europeanreview.org]

The Emergence of Salicylcurcumin: A Novel Curcuminoid with Enhanced Therapeutic Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, the principal curcuminoid derived from Curcuma longa, has garnered significant attention for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical translation has been hampered by poor bioavailability, low aqueous solubility, and rapid metabolism. To overcome these limitations, a new generation of curcumin analogs is being developed. This technical guide focuses on the novelty of Salicylcurcumin, a synthetic curcuminoid that integrates a salicylate moiety into the curcumin scaffold. This modification aims to synergize the therapeutic benefits of both curcumin and salicylates, potentially leading to improved physicochemical properties and enhanced biological activity. This document provides a comprehensive overview of this compound and related curcumin-salicylate conjugates, including their synthesis, biological evaluation, and proposed mechanisms of action, to guide further research and drug development efforts.

Introduction: The Promise and Challenge of Curcuminoids

Curcuminoids, a class of natural phenols, are the active compounds in turmeric.[1] Curcumin, the most abundant of these, has been extensively studied for its potential to modulate multiple cell signaling pathways involved in various chronic diseases.[2][3] Despite promising preclinical data, the therapeutic efficacy of curcumin in humans has been limited by its poor pharmacokinetic profile.[4][5] This has spurred the development of curcumin derivatives with improved stability and bioavailability.[6]

The conjugation of curcumin with other bioactive molecules represents a promising strategy to enhance its therapeutic window. Salicylates, a class of compounds that includes aspirin, are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The conceptual novelty of this compound lies in the hypothesis that a hybrid molecule combining the structural features of curcumin and salicylic acid could exhibit synergistic or enhanced pharmacological activities, potentially with an improved pharmacokinetic profile.

The Novelty of this compound: A Structural and Functional Perspective

This compound is a synthetic curcuminoid where the typical phenolic hydroxyl groups are modified, in some cases with the hydroxyl group in the ortho position, similar to salicylates, rather than the para position found in curcumin.[7] This structural alteration is hypothesized to influence the molecule's biological activity and physicochemical properties. The core novelty of this approach can be summarized as:

-

Synergistic Bioactivity: Combining the multi-target effects of curcumin with the potent anti-inflammatory action of salicylates.

-

Improved Physicochemical Properties: Altering the curcumin scaffold to potentially enhance solubility and bioavailability.

-

Novel Mechanism of Action: The potential for the conjugate to interact with biological targets in a manner distinct from its parent compounds.

A patent for a "Curcumin salicylic acid monoester" suggests that this conjugate exhibits superior anti-tumor and anti-inflammatory efficacy compared to curcumin alone, without increasing toxicity.[8]

Synthesis and Characterization of Curcumin-Salicylate Conjugates

The synthesis of this compound and related conjugates typically involves the esterification of curcumin with a salicylic acid derivative. While a specific, universally defined structure for "this compound" is not consistently found in the literature, the synthesis of curcumin-NSAID conjugates, including those with salicylate moieties, provides a template for their preparation.

General Experimental Protocol for Synthesis

A general method for synthesizing curcumin-NSAID conjugates involves a one-pot condensation reaction. The following protocol is adapted from the synthesis of related curcumin derivatives and aspirin-curcumin mimic conjugates:[9][10]

-

Activation of Salicylate: Acetylsalicylic acid (or another salicylic acid derivative) is converted to its more reactive acid chloride form, typically by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

-

Dissolution of Curcumin: Curcumin is dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Condensation Reaction: The activated salicylate is added to the curcumin solution in the presence of a base (e.g., triethylamine, 4-dimethylaminopyridine (DMAP)) to catalyze the esterification reaction.

-

Reaction Monitoring and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is purified using column chromatography to isolate the desired this compound conjugate.

-

Characterization: The structure of the final product is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Quantitative Biological Activity

The development of this compound and related conjugates is driven by the goal of enhancing the biological activities of the parent compounds. The following tables summarize the available quantitative data on the antiproliferative and anti-inflammatory effects of curcumin-salicylate conjugates and curcumin for comparison.

Table 1: In Vitro Antiproliferative Activity of Aspirin-Curcumin Mimic Conjugates [9][11]

| Compound | Cell Line | IC₅₀ (µM) | Comparison to Standard Drug |

| 5o (Aspirin-Curcumin Mimic) | HCT116 (Colon Cancer) | 0.750 | 12.9-fold more potent than Sunitinib (IC₅₀ = 9.67 µM) |

| 5c (Aspirin-Curcumin Mimic) | HCT116 (Colon Cancer) | 0.986 | 9.8-fold more potent than Sunitinib (IC₅₀ = 9.67 µM) |

| 5o (Aspirin-Curcumin Mimic) | MCF7 (Breast Cancer) | 2.653 | 1.19-fold more potent than 5-Fluorouracil (IC₅₀ = 3.15 µM) |

| 5c (Aspirin-Curcumin Mimic) | MCF7 (Breast Cancer) | 2.806 | 1.12-fold more potent than 5-Fluorouracil (IC₅₀ = 3.15 µM) |

| Curcumin | A549 (Lung Cancer) | 33 | - |

| Curcumin | MCF-7 (Breast Cancer) | Varies (typically 10-30) | - |

Table 2: Anti-inflammatory Activity of Curcumin and a Curcumin-Salicylate Monoester [1][12]

| Compound | Assay | Effect |

| Curcumin-Salicylate Monoester (FM0807) | Arthritis Model | Inhibition of inflammatory factor expression |

| Curcumin-Salicylate Conjugate (A11) | TPA-induced Mouse Ear Edema | Marked suppression of IL-1β, IL-6, and TNF-α expression |

| Curcumin | LPS-induced NF-κB activation in RAW264.7 cells | IC₅₀ values vary depending on the specific analog and conditions |

Table 3: Antioxidant Activity of this compound and Curcumin [7][13]

| Compound | Assay | Result |

| This compound | Quinone Reductase Activity Induction | Doubles activity at 0.3 µM |

| Curcumin | DPPH Radical Scavenging | IC₅₀ ≈ 53 µM |

| Curcuma longa Extract | DPPH Radical Scavenging | IC₅₀ ≈ 2.34 µg/mL |

Mechanism of Action and Signaling Pathways

The therapeutic effects of curcumin are mediated through its interaction with a multitude of signaling pathways. While the specific pathways modulated by this compound are still under investigation, it is hypothesized to act on key inflammatory and cell survival pathways, potentially with enhanced efficacy due to the salicylate moiety.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is constitutively active in many cancers.[14] Curcumin is a known inhibitor of this pathway.[15] Curcumin-salicylate conjugates have been shown to block the phosphorylation of IκBα, a key step in the activation of NF-κB.[1]

Modulation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Curcumin is known to activate Nrf2, leading to the expression of antioxidant enzymes.[16] this compound has been shown to increase the activity of quinone reductase, a phase II detoxification enzyme regulated by Nrf2, suggesting its role in activating this protective pathway.[7]

Inhibition of Receptor Tyrosine Kinases

Some aspirin-curcumin mimic conjugates have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key drivers of angiogenesis and cancer cell proliferation.[9] This suggests a potential anti-cancer mechanism that involves the blockade of these critical signaling pathways.

Future Directions and Conclusion

The development of this compound and related curcumin-salicylate conjugates represents an innovative approach to address the limitations of curcumin and enhance its therapeutic potential. The preliminary data suggest that these novel compounds may offer improved antiproliferative and anti-inflammatory activities. However, further research is imperative to fully elucidate their novelty and therapeutic utility. Key areas for future investigation include:

-

Comprehensive Physicochemical Profiling: Detailed studies on the solubility, stability, and permeability of this compound are needed.

-

In Vivo Pharmacokinetic and Efficacy Studies: Animal models are required to assess the bioavailability, safety, and therapeutic efficacy of these conjugates.

-

Detailed Mechanistic Studies: In-depth investigations are necessary to fully characterize the signaling pathways modulated by this compound and to identify its direct molecular targets.

-

Head-to-Head Comparative Studies: Rigorous studies directly comparing the efficacy and safety of this compound to curcumin and salicylic acid are essential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of aspirin-curcumin mimic conjugates of potential antitumor and anti-SARS-CoV-2 properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102649750A - Curcumin salicylic acid monoester and synthesis method thereof and application curcumin salicylic acid monoester to anti-tumor and anti-inflammatory aspects - Google Patents [patents.google.com]

- 9. Synthesis of aspirin-curcumin mimic conjugates of potential antitumor and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Salicylcurcumin: An Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of salicylcurcumin, a derivative of curcumin incorporating salicylic acid. This compound is of interest for its potential enhanced anti-inflammatory and anti-cancer properties, combining the biological activities of both parent molecules. This application note includes a step-by-step synthesis procedure, characterization data, and an overview of the putative signaling pathways involved in its mechanism of action. The information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in the preparation and evaluation of this compound.

Introduction

Curcumin, the primary bioactive compound in turmeric, is well-documented for its wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] However, its therapeutic application is often limited by poor bioavailability and rapid metabolism.[1] To address these limitations, researchers have focused on the synthesis of curcumin derivatives to improve its pharmacokinetic profile and enhance its therapeutic efficacy. This compound, an ester conjugate of curcumin and salicylic acid, is a promising derivative that may exhibit synergistic or enhanced biological activities. Salicylic acid itself is a well-known non-steroidal anti-inflammatory drug (NSAID). The conjugation of these two molecules is hypothesized to yield a compound with potent anti-inflammatory and anti-cancer properties.

Synthesis of this compound

The synthesis of this compound, also referred to as curcumin salicylic acid monoester, can be achieved through an esterification reaction between curcumin and salicylic acid.[1] The following protocol is adapted from established methods for the synthesis of curcumin derivatives.[1]

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| Curcumin | ≥95% | Sigma-Aldrich |

| Salicylic Acid | ACS Reagent, ≥99% | Sigma-Aldrich |

| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich |

| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | Synthesis Grade | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

Experimental Protocol

Step 1: Dissolution of Reactants

-

In a round-bottom flask, dissolve curcumin (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add salicylic acid (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature until all solids are dissolved.

Step 2: Esterification Reaction

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

The addition should be performed dropwise at 0 °C to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Purification

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1]

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

References

Application Notes and Protocols: Acknowledgment of Search Query on Salicylcurcumin

Subject: Feasibility of Generating Application Notes for Salicylcurcumin Animal Model Studies

Dear Researcher,

Following a comprehensive search for scholarly articles and data regarding the use of This compound in animal models, we must report that the available literature from the search results does not contain specific in vivo studies, detailed experimental protocols, or quantitative data for this particular compound. The search results consistently provide extensive information on the parent compound, Curcumin , and some of its other derivatives, but not on this compound itself.

This lack of specific data for this compound prevents the creation of accurate and reliable Application Notes and Protocols as requested. Generating such a document without established research would be speculative and not suitable for a scientific audience.

However, the search did yield a wealth of information on the use of Curcumin in various animal models for studying its anti-inflammatory, anti-cancer, and neuroprotective effects. We can provide a detailed report on Curcumin that would adhere to all your specified requirements, including:

-

Structured data tables for quantitative results (pharmacokinetics, efficacy, etc.).

-

Detailed experimental protocols for key in vivo experiments.

-

Graphviz diagrams for signaling pathways and experimental workflows.

Please let us know if you would like to proceed with a detailed report on Curcumin as an alternative. This would provide a robust resource based on available scientific literature that may serve as a valuable reference for potential future studies with related compounds like this compound.

Application of Curcumin in Cancer Cell Lines: A Profile of Bioactivity and Methodologies

Introduction: While specific experimental data for the derivative Salicylcurcumin is not extensively available in published literature, the parent compound, curcumin, has been the subject of intensive research in oncology. Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has been shown to exhibit a wide range of anticancer properties, including the induction of apoptosis, inhibition of proliferation, and suppression of invasion and metastasis across numerous cancer cell lines.[1] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways simultaneously, a pleiotropic action that makes it a compound of significant interest in cancer research and drug development.[2]

This document provides an overview of the application of curcumin in cancer cell lines, summarizing its cytotoxic effects, outlining the key signaling pathways it modulates, and providing detailed protocols for fundamental experiments used to assess its efficacy.

Application Notes

Curcumin's anticancer effects are demonstrated by its ability to inhibit the proliferation of a wide array of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Curcumin typically exhibits IC50 values in the micromolar range, indicating potent antitumor activity.[3]

Table 1: IC50 Values of Curcumin in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 20.61 - 75 | 24 - 72 | [4] |

| MDA-MB-231 | 8.05 - 25 | 48 - 72 | [4][5] | |

| T47D | Micromolar range | 72 | [3] | |

| Lung Cancer | A549 | 11.2 - 33 | 24 | [4][6] |

| H1299 | 6.03 | - | [4] | |

| NCI-H460 | 5.3 - 7.31 | 72 | [4][7] | |

| Colorectal Cancer | HT-29 | 10.26 - 13.31 | - | [8] |

| HCT-116 | 10 | - | [4] | |

| SW480 | 10.26 - 13.31 | - | [8] | |

| Prostate Cancer | PC-3 | Micromolar range | - | [1] |

| Pancreatic Cancer | Panc-1 | 20 (approx.) | 48 | [9] |

| Ovarian Cancer | A2780 | Micromolar range | - | [10] |

| Glioblastoma | U251 | 75.28 | - | [4] |

| Hepatocellular Carcinoma | HepG2 | 14.5 | - | [7] |

| Cervical Cancer | HeLa | 8.6 | - | [7] |

Note: IC50 values can vary significantly based on the specific assay conditions, cell density, and passage number.

Key Signaling Pathways Modulated by Curcumin

Curcumin exerts its anticancer effects by targeting multiple signaling cascades that are critical for tumor growth and survival. Its ability to interact with numerous molecular targets makes it a powerful agent for overcoming drug resistance. Key pathways include PI3K/Akt, NF-κB, MAPK, JAK/STAT, and p53 signaling.[2]

Diagram 1: Curcumin's Inhibition of Pro-Survival Signaling Pathways

Caption: Curcumin inhibits the PI3K/Akt/mTOR and NF-κB pathways.

Diagram 2: Curcumin's Induction of Apoptotic Pathways

Caption: Curcumin induces apoptosis via intrinsic and extrinsic pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for assessing the anticancer effects of curcumin.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

Curcumin stock solution (e.g., 10-20 mM in DMSO)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of curcumin in culture medium. Remove the old medium from the wells and add 100 µL of the curcumin dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest curcumin dose).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Curcumin stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with curcumin at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol 3: Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., Bcl-2, Bax, Caspase-3, p-Akt).

Materials:

-

Curcumin-treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.

Diagram 3: General Experimental Workflow for Curcumin Evaluation

Caption: Workflow for assessing curcumin's anticancer effects in vitro.

References

- 1. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumin Induces G2/M Arrest and Apoptosis in Cisplatin-Resistant Human Ovarian Cancer Cells by Modulating Akt and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Techniques for Salicylcurcumin Quantification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylcurcumin, a synthetic analog of curcumin, has garnered interest for its potential therapeutic properties, including antioxidant and anticarcinogenic activities.[1] Accurate and reliable quantification of this compound is crucial for research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides an overview of spectroscopic techniques applicable to the quantification of this compound, along with detailed experimental protocols. While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols outlined below are based on established methods for curcumin and its analogs and can be adapted and validated for this compound.

Spectroscopic and Chromatographic Techniques for this compound Quantification

Several analytical techniques are suitable for the quantification of curcuminoids like this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This is a widely used technique for the separation and quantification of curcuminoids.[2] It offers good selectivity and sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices and when high sensitivity and specificity are required, LC-MS/MS is the method of choice.

-

UV-Visible (UV-Vis) Spectrophotometry: This is a simpler and more accessible technique suitable for the quantification of this compound in simpler sample matrices, such as in bulk drug or simple formulations.[2]

Application Notes

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a robust and reliable method for the quantification of this compound. A reversed-phase C18 column is commonly used for the separation of curcuminoids. The selection of the mobile phase is critical for achieving good resolution. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous solution is typically employed. The UV detection wavelength should be set at the maximum absorbance (λmax) of this compound. For curcumin, the λmax is typically around 420-430 nm; the specific λmax for this compound should be determined experimentally but is expected to be in a similar range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound in complex biological samples like plasma and tissue. The method involves the separation of the analyte by HPLC followed by detection using a mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in solutions with minimal interfering substances. The concentration of this compound is determined by measuring its absorbance at its λmax and applying the Beer-Lambert law. A calibration curve of absorbance versus concentration of standard solutions should be prepared to accurately determine the concentration of unknown samples. For curcumin, methanol has been found to be a suitable solvent for spectrophotometric measurements.[2]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted from established methods for curcumin analysis and should be validated for this compound.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (analytical grade)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

3.1.3. Preparation of Standard Solutions

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving an accurately weighed amount in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.

3.1.4. Chromatographic Conditions (to be optimized for this compound)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic acid). A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: To be determined by scanning a this compound standard solution from 200-600 nm to find the λmax (expected to be around 420-430 nm).

3.1.5. Sample Preparation

-

For bulk drug/formulation: Dissolve an accurately weighed amount of the sample in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

-

For biological samples (e.g., plasma): Protein precipitation is a common sample preparation technique. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase before injection.

3.1.6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry

3.2.1. Materials and Reagents

-

This compound reference standard

-

Methanol (spectroscopic grade)

3.2.2. Instrumentation

-

UV-Visible Spectrophotometer

3.2.3. Determination of λmax

-

Prepare a dilute solution of this compound in methanol.

-

Scan the solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).

3.2.4. Preparation of Standard Curve

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

-

From the stock solution, prepare a series of dilutions to obtain concentrations in a suitable range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

-

Measure the absorbance of each standard solution at the predetermined λmax using methanol as a blank.

-

Plot a calibration curve of absorbance versus concentration.

3.2.5. Sample Analysis

-

Prepare the sample solution by dissolving the sample in methanol to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of this compound in the sample using the calibration curve.

Data Presentation

Quantitative data from the analysis of this compound should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC-UV Method Validation Parameters for this compound (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 0.5 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 |

| Accuracy (% Recovery) | 98 - 102 |

| Precision (% RSD) | < 2% |

Table 2: UV-Vis Spectrophotometry Method Validation Parameters for this compound (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 20 |

| Correlation Coefficient (r²) | > 0.998 |

| Molar Absorptivity (ε) | To be determined |

| Accuracy (% Recovery) | 97 - 103 |

| Precision (% RSD) | < 3% |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound in a research or quality control setting.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Salicylcurcumin for Long-Term Storage

Disclaimer: Salicylcurcumin is a derivative of curcumin. While they share structural similarities suggesting comparable stability profiles, specific experimental data on the long-term stability of this compound is limited in publicly available scientific literature. Therefore, this guide is substantially based on extensive research and data available for curcumin. Researchers are strongly advised to use this information as a comprehensive starting point and to validate these methods and storage conditions specifically for this compound in their experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: Based on data from its parent compound, curcumin, this compound is likely susceptible to degradation from several factors:

-

pH: Curcumin is known to be unstable in neutral to alkaline conditions (pH > 7), leading to rapid hydrolytic degradation. It is considerably more stable in acidic environments.[1][2]

-

Oxidation: The phenolic hydroxyl groups and the β-diketone moiety in the curcumin structure are prone to oxidation, which can be accelerated by the presence of oxygen and metal ions.[3]

-

Light: Exposure to both UV and visible light can lead to significant photodegradation.[3] It is advisable to handle this compound in light-protected conditions.

-

Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and photodegradation.[1]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively documented, we can infer potential products based on the degradation of curcumin. The primary degradation products of curcumin include vanillin, ferulic acid, and bicyclopentadione.[3] Given the structure of this compound, it is plausible that analogous cleavage and cyclization products would form. It is crucial to perform analytical studies, such as LC-MS, to identify the specific degradation products in your samples.

Q3: What is the recommended way to store pure, solid this compound for long-term stability?

A3: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:

-

Temperature: Store at low temperatures, such as -20°C.[4]

-

Light: Protect from light by using amber vials or by storing in a dark location.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q4: How can I improve the stability of this compound in solution?

A4: Stabilizing this compound in solution is challenging due to its susceptibility to hydrolysis. Here are some strategies:

-

pH Control: Maintain the pH of the solution in the acidic range (ideally below 6.0).

-

Solvent Choice: The choice of solvent can impact stability. While aqueous solutions are challenging, using co-solvents or formulating in non-aqueous systems may improve stability.

-

Formulation Strategies: Encapsulation techniques such as liposomes, polymeric micelles, or nanoparticles can protect the molecule from the surrounding environment and enhance its stability.[6] Co-crystallization with other molecules, such as salicylic acid itself, has been explored for curcumin and may offer a viable strategy.[7]

Troubleshooting Guide

| Problem | Possible Causes | Recommended Solutions |

| Loss of color/potency in solid this compound over time. | 1. Exposure to light. 2. Exposure to heat. 3. Exposure to moisture and/or oxygen. | 1. Store in amber, airtight containers. 2. Store at recommended low temperatures (-20°C). 3. Use a desiccator and consider backfilling the container with an inert gas. |

| Rapid degradation of this compound in a buffered solution. | 1. pH of the buffer is neutral or alkaline (pH ≥ 7). 2. Presence of oxidizing agents or metal ions in the buffer. 3. Exposure to light during the experiment. | 1. Adjust the buffer pH to the acidic range (e.g., pH 4-6). 2. Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA. 3. Conduct experiments under light-protected conditions (e.g., use amber glassware or cover with aluminum foil). |

| Precipitation of this compound from aqueous solutions. | 1. Poor aqueous solubility. 2. Change in pH leading to decreased solubility. | 1. Use a co-solvent (e.g., ethanol, DMSO) to increase solubility. 2. Ensure the pH of the solution is maintained in a range where this compound is soluble. 3. Consider formulation approaches like creating a nano-emulsion or liposomal formulation.[8] |

| Inconsistent results in stability studies. | 1. Inconsistent storage conditions. 2. Variability in sample preparation. 3. Analytical method is not stability-indicating. | 1. Ensure all samples are stored under identical, controlled conditions. 2. Follow a standardized protocol for sample preparation. 3. Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[1] |

Data Presentation

Table 1: Summary of Forced Degradation Studies on Curcuminoids *

| Stress Condition | Reagents and Conditions | Typical Degradation (%) | Key Degradation Products |

| Acid Hydrolysis | 1 N HCl, 80°C, 2 hours | ~37-44% | Ferulic acid, Vanillin[3] |

| Alkaline Hydrolysis | 0.1 N NaOH, RT, rapid | >90% | Ferulic acid, Vanillin[1] |

| Oxidative | 3-30% H₂O₂, RT | Varies | Bicyclopentadione, other oxygenated products[9] |

| Thermal | 80°C, 2 hours (in solution) | Stable | -[3] |

| Photolytic | Sunlight exposure, 8 hours | ~100% | Vanillin, Ferulic acid, Vanillic acid[3] |

*Data is for curcumin and its natural analogs (demethoxycurcumin and bisdemethoxycurcumin) and should be used as a reference for designing this compound stability studies.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10]

Materials:

-

This compound

-

HPLC-grade methanol and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or PDA detector

-

pH meter

-

Water bath, oven, and photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[3]

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH at room temperature. Monitor the reaction at different time points (e.g., 0, 15, 30, 60 minutes). Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL.[1]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL.

-

Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Also, reflux a solution of this compound (100 µg/mL in a suitable solvent) at 80°C for 8 hours.[1]

-

Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to sunlight for 8-24 hours. Also, expose the solid powder to UV light in a photostability chamber.[3]

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify the decrease in this compound concentration in the presence of its degradation products.

Typical Starting Conditions (based on curcumin analysis): [1]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid, pH adjusted to ~3) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of this compound (to be determined, but likely in the 420-430 nm range similar to curcumin). A PDA detector is recommended to check for peak purity.

-

Column Temperature: 30-40°C.

Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve the main peak from degradation products and any matrix components.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Mandatory Visualizations

Caption: Workflow for forced degradation studies of this compound.

References

- 1. themedicon.com [themedicon.com]

- 2. Curcumin and its Derivatives: Their Application in Neuropharmacology and Neuroscience in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dispendix.com [dispendix.com]

- 5. US20170071901A1 - Methods and formulations for increasing chemical stability and biological activity of phenolic compounds - Google Patents [patents.google.com]

- 6. encapsulation-of-natural-polyphenolic-compounds-a-review - Ask this paper | Bohrium [bohrium.com]